
Acetylcysteine magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylcysteine magnesium is a compound that combines acetylcysteine, a derivative of the amino acid cysteine, with magnesium. Acetylcysteine is known for its antioxidant properties and its ability to replenish glutathione levels in the body. Magnesium is an essential mineral involved in numerous biochemical reactions. The combination of these two components results in a compound with potential therapeutic benefits, particularly in the fields of medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylcysteine magnesium typically involves the reaction of acetylcysteine with a magnesium salt. One common method is to dissolve acetylcysteine in water and then add a magnesium salt, such as magnesium chloride or magnesium sulfate, under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of this compound. The product is then purified through filtration and drying processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. Large-scale reactors and automated systems are used to control the reaction parameters precisely. The use of high-purity reagents and stringent quality control measures ensures that the final product meets the required standards for pharmaceutical or biochemical applications.
Chemical Reactions Analysis
Types of Reactions
Acetylcysteine magnesium can undergo various chemical reactions, including:
Oxidation: Acetylcysteine can be oxidized to form disulfide bonds, which can affect its antioxidant properties.
Reduction: The thiol group in acetylcysteine can participate in reduction reactions, contributing to its ability to neutralize reactive oxygen species.
Substitution: The acetyl group in acetylcysteine can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used to oxidize acetylcysteine.
Reducing Agents: Reducing agents such as dithiothreitol can be used to reduce disulfide bonds in acetylcysteine.
Substitution Reagents: Various organic reagents can be used to introduce new functional groups into the acetylcysteine molecule.
Major Products Formed
Oxidation Products: Disulfides and other oxidized forms of acetylcysteine.
Reduction Products: Reduced forms of acetylcysteine with free thiol groups.
Substitution Products: Derivatives of acetylcysteine with modified functional groups.
Scientific Research Applications
Acetylcysteine magnesium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium and acetylcysteine in biochemical studies.
Biology: Studied for its antioxidant properties and its role in cellular redox balance. It is also used in studies related to oxidative stress and cellular protection.
Medicine: Investigated for its potential therapeutic effects in conditions such as acetaminophen overdose, chronic obstructive pulmonary disease, and cystic fibrosis. It is also explored for its role in reducing oxidative stress and inflammation.
Industry: Used in the formulation of dietary supplements and pharmaceutical products due to its combined benefits of acetylcysteine and magnesium.
Mechanism of Action
The mechanism of action of acetylcysteine magnesium involves several pathways:
Glutathione Replenishment: Acetylcysteine serves as a precursor to glutathione, a critical antioxidant in the body. By replenishing glutathione levels, acetylcysteine helps protect cells from oxidative damage.
Antioxidant Activity: Acetylcysteine neutralizes reactive oxygen species and reduces oxidative stress. Magnesium also plays a role in stabilizing cellular membranes and protecting against oxidative damage.
Anti-inflammatory Effects: Both acetylcysteine and magnesium have anti-inflammatory properties, which can help reduce inflammation in various conditions.
Comparison with Similar Compounds
Similar Compounds
N-acetylcysteine: A well-known antioxidant and mucolytic agent used in various medical applications.
Magnesium sulfate: A magnesium salt used in medicine for its laxative and anti-inflammatory properties.
Magnesium chloride: Another magnesium salt used in supplements and medical treatments.
Uniqueness
Acetylcysteine magnesium is unique due to its combination of acetylcysteine and magnesium, providing both antioxidant and magnesium supplementation benefits. This dual action makes it particularly valuable in conditions where oxidative stress and magnesium deficiency are both concerns.
Properties
CAS No. |
36330-79-7 |
|---|---|
Molecular Formula |
C10H16MgN2O6S2 |
Molecular Weight |
348.7 g/mol |
IUPAC Name |
magnesium;(2R)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/2C5H9NO3S.Mg/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 |
InChI Key |
CDIFCTOKYOUYOT-SCGRZTRASA-L |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Mg+2] |
Canonical SMILES |
CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8S,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3R,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788559.png)
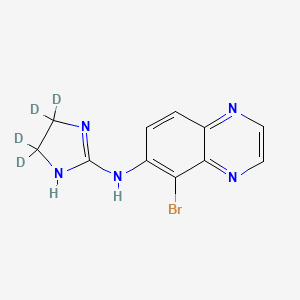
![(6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788569.png)
![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788577.png)
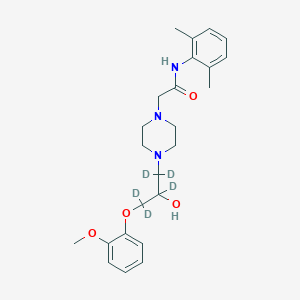

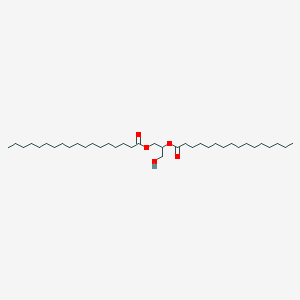
![[(4E,6E,9R,10E,12R,13S,16R,17S)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788614.png)
![(2R,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788615.png)
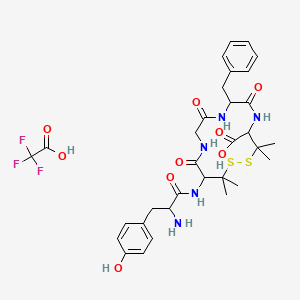
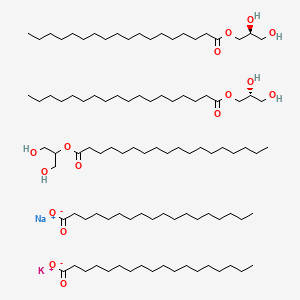

![N-[(2S)-3-amino-2-({3-methyl-N-[(2E,4Z)-8-methyldeca-2,4-dienoyl]-L-alpha-aspartyl}amino)butanoyl]-D-valyl-L-lysyl-3-hydroxy-L-alpha-aspartyl-L-alpha-aspartylglycyl-3-methyl-D-alpha-aspartyl-L-valyl-(4R)-4-methyl-L-proline](/img/structure/B10788644.png)

